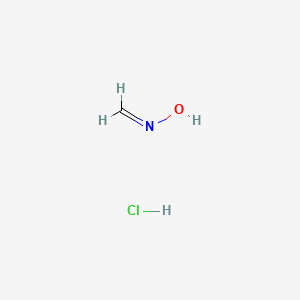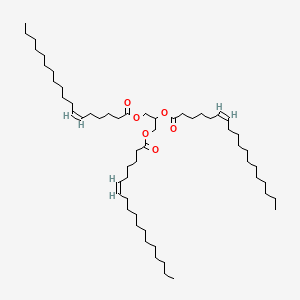
甲醛肟盐酸盐
描述
Formaldoxime hydrochloride is an organic compound with the chemical formula [H₂C=N(−H)(−OH)]⁺Cl⁻. It is the hydrochloride salt of formaldoxime, which is the oxime derivative of formaldehyde. Formaldoxime hydrochloride is a colorless liquid that tends to polymerize into a cyclic trimer in its pure form. its aqueous solutions are stable. This compound is primarily used as a reagent in organic synthesis, particularly for the conversion of aryl diazonium salts to aryl aldehydes .
科学研究应用
Formaldoxime hydrochloride has several scientific research applications across various fields :
Chemistry: It is used as a reagent in organic synthesis, particularly for the conversion of aryl diazonium salts to aryl aldehydes.
Biology: It is used in the determination of manganese in plant material and soil extracts by forming a colored complex with manganese.
Medicine: Research has explored its potential as a nitric oxide donor, which can have various therapeutic effects, including vasodilation and anti-inflammatory properties.
Industry: It is used in the production of certain polymers and resins, as well as in the synthesis of other chemical intermediates.
作用机制
Target of Action
Formaldoxime hydrochloride is an organic compound that primarily targets aryl diazonium salts . Aryl diazonium salts play a crucial role in organic synthesis, serving as intermediates in the preparation of a wide variety of complex molecules .
Mode of Action
The interaction of Formaldoxime hydrochloride with its targets involves the conversion of aryl diazonium salts to aryl aldehydes . This conversion is facilitated by the oxime group in Formaldoxime hydrochloride, which acts as a nucleophile, attacking the diazonium salt and leading to the formation of an aryl aldehyde .
Biochemical Pathways
Formaldoxime hydrochloride affects the biochemical pathway involving the conversion of aryl diazonium salts to aryl aldehydes . This conversion is a key step in the synthesis of various organic compounds. The downstream effects include the production of a wide variety of complex molecules that are crucial in various chemical processes .
Result of Action
The primary molecular effect of the action of Formaldoxime hydrochloride is the conversion of aryl diazonium salts to aryl aldehydes . This conversion is crucial in organic synthesis, enabling the production of a wide variety of complex molecules . On a cellular level, the effects would depend on the specific context in which the compound is used.
Action Environment
The action, efficacy, and stability of Formaldoxime hydrochloride can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s reactivity. Moreover, the presence of other reactive species can also influence the compound’s action. It’s worth noting that Formaldoxime hydrochloride is stable in aqueous solutions , suggesting that it can be effectively used in a variety of environments.
生化分析
Biochemical Properties
Formaldoxime hydrochloride is a reagent in organic synthesis for the conversion of aryl diazonium salts to aryl aldehydes . It is generated by combining hydroxylamine and formaldehyde
Cellular Effects
Formaldehyde, the oxime of which is formaldoxime, is known to cause various symptoms such as irritation to the eyes and respiratory tract and headache . It has also been classified as a Group 1 human carcinogen .
Molecular Mechanism
It is known that it is a reagent in organic synthesis for the conversion of aryl diazonium salts to aryl aldehydes . It is generated by combining hydroxylamine and formaldehyde .
Temporal Effects in Laboratory Settings
It is known that formaldoxime hydrochloride is a stable compound .
Metabolic Pathways
It is known that formaldoxime hydrochloride is generated by combining hydroxylamine and formaldehyde .
准备方法
Formaldoxime hydrochloride is synthesized by combining hydroxylamine hydrochloride and formaldehyde. The general synthetic route involves the following steps :
-
Preparation of Formaldoxime
- A mixture of paraformaldehyde and hydroxylamine hydrochloride is heated in water until a clear solution is obtained.
- Hydrated sodium acetate is then added to the mixture, which is boiled gently under reflux for about 15 minutes to yield a 10% solution of formaldoxime.
-
Formation of Formaldoxime Hydrochloride
- The formaldoxime solution is treated with hydrochloric acid to form the hydrochloride salt, resulting in formaldoxime hydrochloride.
Industrial production methods typically follow similar synthetic routes but on a larger scale, ensuring the purity and stability of the compound.
化学反应分析
Formaldoxime hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions :
Oxidation: Formaldoxime hydrochloride can be oxidized to form corresponding nitroso compounds.
Reduction: It can be reduced to form hydroxylamine derivatives.
Substitution: It is commonly used in organic synthesis for the conversion of aryl diazonium salts to aryl aldehydes.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and acidic or basic conditions depending on the desired reaction. Major products formed from these reactions include nitroso compounds, hydroxylamine derivatives, and aryl aldehydes.
相似化合物的比较
Formaldoxime hydrochloride can be compared with other similar compounds such as phosgene oxime, formaldehyde, and other oximes :
Phosgene Oxime: Unlike formaldoxime hydrochloride, phosgene oxime is highly toxic and used as a chemical warfare agent.
Formaldehyde: Formaldehyde is a simpler aldehyde that does not form stable oxime derivatives like formaldoxime hydrochloride.
Other Oximes: Similar oximes include acetoxime and butyraldoxime, which have different reactivities and applications in organic synthesis.
Formaldoxime hydrochloride is unique in its stability in aqueous solutions and its specific applications in organic synthesis and metal ion determination.
属性
IUPAC Name |
N-methylidenehydroxylamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3NO.ClH/c1-2-3;/h3H,1H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNGCJNWNSDXSQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=NO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH4ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00883976 | |
| Record name | Formaldehyde, oxime, hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00883976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
81.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3473-11-8 | |
| Record name | Formaldehyde, oxime, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3473-11-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Formaldehyde, oxime, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Formaldehyde, oxime, hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00883976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-hydroxymethaniminium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.402 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid](/img/structure/B1588114.png)











